2-Methyl-2-(2-pyrrolyl)propanoic Acid
Description
Structural Features and Inherent Chirality of 2-Methyl-2-(2-pyrrolyl)propanoic Acid
The molecular architecture of this compound is defined by a pyrrole (B145914) ring linked at the C2 position to the central alpha-carbon of a 2-methylpropanoic acid moiety. The alpha-carbon is a quaternary carbon, meaning it is bonded to four other non-hydrogen atoms: the nitrogenous pyrrole ring, a carboxylic acid group (-COOH), and two methyl groups (-CH3).
A key consideration in molecular structure is chirality, which arises when a carbon atom is bonded to four distinct and different substituent groups, creating a stereocenter. In the case of this compound, the alpha-carbon is bonded to a pyrrolyl group, a carboxyl group, and two identical methyl groups. Because two of the four substituents are identical, this molecule does not possess a chiral center and is therefore achiral. It does not exhibit enantiomerism and cannot be resolved into different optical isomers.
| Property | Value |
|---|---|
| Molecular Formula | C8H11NO2 |
| Molar Mass | 153.18 g/mol |
| Appearance | Colorless to white crystalline solid |
| Melting Point | 125-130 °C |
| Solubility | Soluble in ethanol, ether, and dimethylformamide |
Historical Context and Initial Academic Investigations of Pyrrole-Substituted Carboxylic Acids
The academic exploration of pyrrole-substituted carboxylic acids predates the specific synthesis of more complex derivatives. A foundational compound in this family is Pyrrole-2-carboxylic acid. wikipedia.org Early research identified it as a natural product arising from the dehydrogenation of the amino acid L-proline. wikipedia.org Its presence in biological systems spurred initial investigations into its properties and synthesis.
Systematic synthetic chemistry studies focusing on this class of compounds gained traction in the mid-20th century. For instance, methods for the synthesis of pyrrole-3-carboxylic acids were detailed in the chemical literature as early as 1961. acs.org These initial investigations laid the groundwork for understanding the reactivity of the pyrrole ring and the attached carboxylic acid function, enabling the development of more complex molecules. The primary focus was on fundamental reactions such as electrophilic substitution, esterification, and amidation, which are crucial for creating diverse chemical libraries based on the pyrrole-carboxylic acid scaffold. acs.orgnih.gov
Overview of Current Research Trajectories and Broader Significance within Organic and Medicinal Chemistry
The pyrrole heterocycle is widely regarded as a "privileged scaffold" in medicinal chemistry, appearing in a multitude of pharmacologically active compounds. mdpi.com The combination of a pyrrole ring and a carboxylic acid moiety, as seen in this compound and its relatives, is a recurring motif in drug design and development.
Current research continues to leverage this structural framework. The propionic acid moiety, for example, is a classic pharmacophore found in many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, suggesting potential for cyclooxygenase (COX) inhibition. mdpi.comresearchgate.net Indeed, established NSAIDs such as tolmetin (B1215870) and ketorolac (B1673617) feature a pyrrole ring attached to an acetic acid group, highlighting the therapeutic relevance of this chemical class. mdpi.com
Modern research trajectories focus on synthesizing novel derivatives to explore a wide range of biological activities. Scientists modify the pyrrole ring, the acidic side chain, and other positions to fine-tune properties and target specific biological pathways. Recent studies have explored pyrrole carboxylic acid derivatives for their potential as antibacterial, anti-inflammatory, and antifungal agents. nih.govmdpi.commdpi.com For instance, certain naphthyl-substituted pyrrole carboxylic acids have been investigated as inhibitors of bacterial enzymes, acting as antibiotic potentiators against multidrug-resistant pathogens. nih.gov This demonstrates the enduring and broad significance of the pyrrole-carboxylic acid core in the ongoing search for new therapeutic agents.
| Compound | Key Structural Feature | Therapeutic Area/Activity |
|---|---|---|
| Tolmetin | Pyrrole-acetic acid | Anti-inflammatory (NSAID) mdpi.com |
| Ketorolac | Pyrrole-acetic acid derivative | Analgesic, Anti-inflammatory (NSAID) mdpi.com |
| Zomepirac | Pyrrole-acetic acid derivative | Analgesic, Anti-inflammatory (NSAID) mdpi.com |
| 1H-pyrrole-2,5-dicarboxylic acid (PT22) | Pyrrole-dicarboxylic acid | Antibiotic enhancer, Quorum-sensing inhibitor nih.govmdpi.com |
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-methyl-2-(1H-pyrrol-2-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO2/c1-8(2,7(10)11)6-4-3-5-9-6/h3-5,9H,1-2H3,(H,10,11) |
InChI Key |
YHEAVHQIEBAMND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CN1)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methyl 2 2 Pyrrolyl Propanoic Acid and Analogues
Regioselective and Stereoselective Synthetic Routes to 2-Methyl-2-(2-pyrrolyl)propanoic Acid
Achieving the desired substitution pattern on the pyrrole (B145914) nucleus, particularly at the C2 position, requires precise control over the reaction conditions and choice of synthetic strategy. The following sections detail various approaches to selectively introduce the 2-methylpropanoic acid moiety.
Direct C-alkylation of the pyrrole ring followed by functional group manipulation is a common strategy for introducing substituents. Due to the electron-rich nature of the pyrrole ring, it is susceptible to electrophilic substitution, typically at the C2 position.
One potential route involves the Friedel-Crafts alkylation of a protected pyrrole (e.g., N-tosylpyrrole) with a suitable electrophile, such as 2-bromo-2-methylpropanoate (B8525525) ester. The N-protecting group serves to modulate the reactivity of the pyrrole ring and prevent N-alkylation. The reaction would proceed via an electrophilic substitution mechanism where the electrophile adds preferentially to the C2 position. Following successful alkylation, the ester group can be hydrolyzed under basic or acidic conditions to yield the desired carboxylic acid, and the N-protecting group can be subsequently removed.
Alternatively, a one-pot directed lithiation/alkylation strategy can be employed. nih.gov Treatment of an N-protected pyrrole, such as N-Boc-pyrrole, with a strong base like tert-butyllithium (B1211817) at low temperatures leads to regioselective deprotonation at the C2 position. The resulting lithiated intermediate can then be quenched with an appropriate electrophile. For the synthesis of this compound, a possible electrophile would be a protected form of 2-hydroxy-2-methylpropanoic acid or a related derivative that can be converted to the carboxylic acid. Subsequent deprotection would yield the final product. nih.gov
| Step | Reaction | Typical Reagents | Key Feature | Reference |
| 1 | N-Protection | Boc2O, DMAP or TsCl, Base | Activates C2 for lithiation, prevents N-alkylation | nih.gov |
| 2 | C2-Lithiation | t-BuLi, THF, -78 °C | Regioselective deprotonation at C2 | nih.gov |
| 3 | Alkylation | Electrophile (e.g., R-X) | Forms the C-C bond at the desired position | nih.gov |
| 4 | Deprotection/Hydrolysis | TFA or NaOH | Unveils the final product | nih.gov |
While the Clauson-Kaas reaction is primarily used for the synthesis of N-substituted pyrroles from primary amines and 2,5-dialkoxytetrahydrofuran, its principles can be adapted to create precursors for C-substituted pyrroles. beilstein-journals.orgnih.govnih.gov More directly applicable is the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich heterocycles like pyrrole. pharmaguideline.comresearchgate.netrsc.org
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and a formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.com This reagent acts as an electrophile, reacting with pyrrole to introduce a formyl group (-CHO) predominantly at the C2 position. pharmaguideline.com This 2-formylpyrrole is a versatile intermediate. To obtain this compound, the aldehyde could undergo a Wittig or Horner-Wadsworth-Emmons reaction to introduce the remaining carbon atoms of the side chain, followed by reduction and oxidation steps to create the 2-methylpropanoic acid moiety. A simple and convenient synthetic method to prepare N-substituted pyrrole-3-carbaldehydes by Vilsmeier-Haack formylation of pyrroles using sterically crowded formamides has also been developed, highlighting the tunability of the reaction's regioselectivity. researchgate.net
| Reaction | Substrate | Reagent | Product | Yield (%) | Reference |
| Vilsmeier-Haack Formylation | Pyrrole | POCl3, DMF | Pyrrole-2-carbaldehyde | >90 | pharmaguideline.com |
| Vilsmeier-Haack Formylation | 1-Methylpyrrole | POCl3, DMF | 1-Methylpyrrole-2-carbaldehyde | High | researchgate.net |
| Vilsmeier-Haack Formylation | N-Boc-pyrrole | POCl3, N,N-Diisopropylformamide | N-Boc-pyrrole-3-carbaldehyde | High | researchgate.net |
The aza-Wittig reaction involves the reaction of an iminophosphorane with a carbonyl compound to form an imine. wikipedia.org Intramolecular versions of this reaction are particularly useful for the synthesis of N-heterocycles. A synthetic route to the pyrrole core can be designed starting from α-azidoketones and 1,3-dicarbonyl compounds. acs.orgnih.gov
In this approach, the condensation of a 1,3-dicarbonyl dianion with a suitable α-azidoketone yields an open-chain intermediate. This intermediate contains both the azide (B81097) functionality and a ketone or ester group. An intramolecular Staudinger reaction between the azide and a phosphine (B1218219) (e.g., triphenylphosphine) generates an iminophosphorane. This intermediate then undergoes an intramolecular aza-Wittig reaction with the carbonyl group to form a dihydropyrrole ring. Subsequent elimination or tautomerization leads to the aromatic pyrrole. nih.gov By carefully selecting the starting materials, the 2-methyl-2-propanoic acid side chain can be incorporated into the structure from the outset.
| Starting Material 1 | Starting Material 2 | Key Reaction | Product Type | Reference |
| 1,3-Dicarbonyl Dianion | α-Azidoketone | Intramolecular Staudinger-aza-Wittig | Highly Substituted Pyrrole | acs.orgnih.gov |
| γ-Azidobutyronitrile | Triphenylphosphine (B44618) | Intramolecular aza-Wittig (nitrile) | Pyrrole-derived iminophosphazene | acs.org |
The Paal-Knorr synthesis is one of the most fundamental and versatile methods for preparing pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. uctm.eduresearchgate.net Precursors like γ-lactones and 4-oxo-butanoic acids can be readily converted into the necessary 1,4-dicarbonyl synthons.
For instance, 4-aryl-4-oxobutanoic acids can be cyclized to form unsaturated γ-lactones. semanticscholar.orgresearchgate.net Reduction of these lactones with a reducing agent like diisobutylaluminium hydride (DIBAL-H) generates a 1,4-ketoaldehyde. This intermediate can then be reacted directly with an ammonia source, such as ammonium (B1175870) acetate, to yield the corresponding 2-arylpyrrole via the Paal-Knorr condensation. semanticscholar.org To synthesize this compound, a similar strategy could be envisioned starting from a precursor like 4,4-dimethyl-5-oxotetrahydrofuran-2-carboxylic acid, which would provide the necessary carbon skeleton for both the pyrrole ring and the C2 substituent.
The mechanism of the Paal-Knorr synthesis involves the initial formation of a hemiaminal upon attack of the amine on one of the carbonyl groups. This is followed by an intramolecular attack of the amine on the second carbonyl group, leading to a 2,5-dihydroxytetrahydropyrrole derivative, which then dehydrates to form the aromatic pyrrole ring. uctm.eduyoutube.com
| Precursor | Intermediate | Reaction | Product | Reference |
| 4-Aryl-4-oxobutanoic acid | Unsaturated γ-lactone | Acetic anhydride (B1165640) | 5-Aryl-3H-furan-2-one | semanticscholar.org |
| 5-Aryl-3H-furan-2-one | 4-Aryl-4-oxobutanal | DIBAL-H | 4-Aryl-4-oxobutanal | semanticscholar.org |
| 4-Aryl-4-oxobutanal | N/A | NH4OAc | 2-Arylpyrrole | semanticscholar.org |
While this compound is achiral, the synthesis of chiral analogues is of significant interest. Proteinogenic α-amino acids serve as excellent and readily available starting materials from the chiral pool for creating enantiomerically pure compounds. researchgate.net
An approach to a chiral analogue could start from an amino acid like alanine (B10760859) or a non-proteinogenic amino acid. The amino and carboxylic acid groups provide orthogonal handles for chemical modification. For example, a chiral Ni(II) complex of a Schiff base derived from an amino acid can be used for asymmetric synthesis. nih.gov The complex can be alkylated to introduce new substituents, and subsequent disassembly of the complex yields the new, non-racemic amino acid. This methodology could be adapted to construct the pyrrole ring onto the amino acid scaffold or to build the chiral side chain onto a pre-formed pyrrole. For instance, a pyrrole-containing aldehyde could be used in an asymmetric aldol (B89426) reaction with a chiral auxiliary to set the stereochemistry of a hydroxyl group, which could then be further manipulated to form the desired chiral propanoic acid side chain.
Mechanistic Studies of Key Synthetic Transformations Involving this compound
Understanding the mechanisms of the reactions used to synthesize this compound is crucial for optimizing reaction conditions and controlling regioselectivity.
Vilsmeier-Haack Reaction: The mechanism begins with the reaction of DMF and POCl3 to form the electrophilic chloromethyleniminium ion, known as the Vilsmeier reagent. The electron-rich pyrrole ring then attacks this electrophile in a classic electrophilic aromatic substitution. The attack occurs preferentially at the C2 position due to the stabilization of the resulting cationic sigma complex (Wheland intermediate) by the nitrogen atom's lone pair. The subsequent loss of a proton re-aromatizes the ring, and hydrolysis of the resulting iminium salt liberates the 2-formylpyrrole. pharmaguideline.com
Paal-Knorr Synthesis: As mentioned previously, the mechanism is initiated by the nucleophilic attack of ammonia on one of the protonated carbonyl groups of the 1,4-dicarbonyl precursor, forming a hemiaminal. uctm.eduyoutube.com This is followed by cyclization via an intramolecular attack of the nitrogen on the second carbonyl group. The resulting cyclic intermediate, a dihydroxypyrrolidine derivative, then undergoes a two-step dehydration process. The elimination of two molecules of water is driven by the formation of the highly stable aromatic pyrrole ring. uctm.edu
Aza-Wittig Reaction: In the intramolecular synthesis of pyrroles, the reaction cascade starts with a Staudinger reaction, where an azide reacts with a phosphine to form an iminophosphorane with the elimination of nitrogen gas. This iminophosphorane is a key intermediate, analogous to a Wittig ylide. wikipedia.org The nitrogen atom of the iminophosphorane then acts as a nucleophile, attacking an intramolecular carbonyl group. This leads to the formation of a four-membered oxazaphosphetane intermediate. This intermediate is unstable and collapses, eliminating triphenylphosphine oxide and forming a C=N double bond, which results in the cyclized pyrrole precursor. wikipedia.orgnih.gov
Investigations into Reaction Intermediates and Transition States
The synthesis of complex molecules such as this compound and its analogues necessitates a deep understanding of the underlying reaction mechanisms, including the transient species that dictate the reaction pathway and stereochemical outcome. Research in this area combines experimental evidence with computational modeling to elucidate the structure and energetics of reaction intermediates and transition states.
A significant focus has been on asymmetric phase-transfer catalysis (PTC) for the alkylation of pyrrole and indole (B1671886) derivatives. These investigations have revealed the critical role of non-covalent interactions in the transition state that governs enantioselectivity. nih.govresearchgate.net Computational studies, often performed in conjunction with experimental work, have been instrumental in visualizing these interactions. For instance, in the enantioselective intramolecular aza-Michael reaction of indolyl esters, a process analogous to certain pyrrole alkylations, theoretical studies have proposed transition state models where stereodiscrimination is achieved through a complex interplay of hydrogen bonding, π-stacking interactions between the catalyst and the substrate, and the specific conformation of the substrate. researchgate.net
In the synthesis of pyrrole-2-carboxylic acid esters, another class of related compounds, a probable reaction mechanism has been proposed involving a trichloromethyl derivative as a key intermediate. researchgate.net Kinetic modeling based on experimental data has allowed for the determination of rate constants and activation energies for specific steps of the reaction, providing a quantitative understanding of the reaction pathway. researchgate.nete3s-conferences.org Such kinetic models are crucial for identifying the rate-determining step and for rationally designing strategies to overcome kinetic barriers. e3s-conferences.org
Furthermore, studies on the synthesis of dihydrobenzofuran neolignans, which involves oxidative coupling, highlight the role of radical intermediates. scielo.br While not a direct synthesis of the target compound, the principles of identifying and controlling reactive intermediates are broadly applicable. Understanding the formation and subsequent reactions of these intermediates is key to preventing the formation of undesired byproducts and improving selectivity. scielo.br These detailed mechanistic insights are foundational for developing more efficient and selective synthetic routes toward complex pyrrole derivatives.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The translation of a synthetic route from a theoretical concept to a practical application hinges on the meticulous optimization of reaction conditions. For the synthesis of this compound and its analogues, research has focused on systematically adjusting various parameters—including catalysts, solvents, temperature, and reaction time—to maximize product yield and chemical selectivity.
Catalyst selection is a primary consideration. In the synthesis of various pyrrole derivatives, a wide range of catalysts have been explored, from transition metals like iridium, palladium, and rhodium to simpler and more cost-effective options like iron-containing catalysts and zinc iodide. researchgate.netnih.govorganic-chemistry.org For instance, the synthesis of pyrrole-2-carboxylates has been achieved in quantitative yields using specific iron-containing catalysts. researchgate.net In other systems, such as the multicomponent synthesis of functionalized pyrroles, the organic base DABCO has been shown to be an effective catalyst in an aqueous medium. scirp.org The choice of catalyst can dramatically influence reaction efficiency and can be tailored to the specific transformation. organic-chemistry.org
Solvent choice also plays a pivotal role. The ideal solvent should not only dissolve the reactants but also favorably influence the reaction kinetics and selectivity. Studies on related syntheses have shown that changing the solvent can lead to significant improvements. For example, in a silver(I)-promoted oxidative coupling reaction, acetonitrile (B52724) was found to provide a better balance between conversion and selectivity compared to more commonly used solvents like dichloromethane (B109758) and benzene. scielo.br For certain multicomponent reactions, water has been successfully employed as a green and economical solvent. scirp.org
The interplay between temperature and reaction time is another critical factor. While higher temperatures can increase reaction rates, they can also lead to the formation of undesired byproducts, thereby reducing selectivity. scielo.br Optimization studies aim to find the ideal temperature that affords a high conversion rate within a reasonable timeframe without compromising the purity of the product. For example, in one optimized procedure, the reaction time was successfully reduced from 20 hours to 4 hours by adjusting the solvent and oxidant concentration, which also minimized the formation of impurities. scielo.br
The following interactive table illustrates a representative optimization study for the synthesis of a substituted pyrrole, showing how changes in reaction conditions can affect the final product yield.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | 80 | 12 | 25 |
| 2 | Citric Acid (10) | Methanol | 65 | 8 | 78 |
| 3 | Citric Acid (10) | Ethanol | 80 | 8 | 85 |
| 4 | N(Et)3 (10) | Ethanol/H2O | 80 | 12 | 31 |
| 5 | DABCO (10) | Water | 60 | 5 | 92 |
This table is a composite representation based on data for analogous pyrrole syntheses to illustrate the principles of reaction optimization. scirp.orgresearchgate.net
Through such systematic optimization, synthetic methodologies can be refined to be more efficient, selective, and scalable, which is essential for the practical synthesis of this compound and related pharmacologically relevant compounds.
Chemical Reactivity and Derivatization Strategies of 2 Methyl 2 2 Pyrrolyl Propanoic Acid
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of chemical transformations, including esterification, amidation, and cyclization reactions.
Esterification and Amidation Reactions of 2-Methyl-2-(2-pyrrolyl)propanoic Acid
The carboxylic acid functionality of this compound can be readily converted to esters and amides, which are crucial intermediates in the synthesis of various derivatives.
Esterification: The conversion of carboxylic acids to esters, can be achieved through several methods. A common laboratory method involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the reaction of this compound with methanol, catalyzed by an acid, would yield the corresponding methyl ester. The Pinner reaction, which involves the treatment of a nitrile with an alcohol and a strong acid, also provides a route to esters. mdpi.com In the context of pyrrole (B145914) derivatives, the conversion of 3,4-dihydro-2H-pyrrole-2-carbonitriles to their corresponding methyl esters has been successfully demonstrated using a solution of HCl in methanol. mdpi.com
Amidation: Direct amidation of carboxylic acids can be challenging due to the formation of a stable carboxylate-ammonium salt. However, several strategies have been developed to facilitate this transformation. These include the use of coupling agents that activate the carboxylic acid, or the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. Recent advancements have also explored catalytic methods for the direct amidation of esters, which can be derived from the corresponding carboxylic acids. mdpi.com For example, nickel/IPr-catalyzed cross-coupling of methyl esters and amines has been shown to proceed through a neutral cross-coupling mechanism. mdpi.com Additionally, iron(III) chloride has been utilized as a Lewis acid catalyst for the direct amidation of esters under solvent-free conditions. mdpi.com During the synthesis of pyrrole-containing compounds, amides have been observed as by-products in the conversion of nitriles to esters when the reaction is worked up under aqueous conditions. mdpi.com
Table 1: Examples of Esterification and Amidation Conditions for Pyrrole Carboxylic Acid Derivatives
| Reaction Type | Reagents and Conditions | Product Type |
| Esterification | 4 M HCl/dioxane/CH₃OH | Methyl Ester |
| Amidation (by-product) | Aqueous workup of esterification reaction | Amide |
| Catalytic Amidation | Ni/IPr catalyst, heat | Amide |
| Lewis Acid Catalyzed Amidation | Fe(III) chloride, solvent-free, 80°C | Amide |
Intramolecular Cyclization Reactions Leading to Lactone Formation
Intramolecular cyclization of this compound and its derivatives can lead to the formation of lactones, which are cyclic esters. This process is particularly relevant in the synthesis of complex natural products and bioactive molecules. For example, a rhodium-catalyzed intramolecular reductive aldol-type cyclization has been utilized to synthesize β-hydroxylactones with high diastereoselectivity. beilstein-journals.org This methodology was successfully applied to the synthesis of a chiral necic acid lactone, a key component of the pyrrolizidine (B1209537) alkaloid monocrotaline. beilstein-journals.org
Another example involves the synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone, which was achieved through a multi-step synthesis starting from L-alanine. researchgate.net A key step in this synthesis was an intramolecular transesterification. researchgate.net The formation of various lactone-containing natural products highlights the importance of intramolecular cyclization strategies. beilstein-journals.orgnih.gov
Decarboxylation Pathways: Mechanistic and Kinetic Investigations of Pyrrole-Carboxylic Acids
The decarboxylation of pyrrole-2-carboxylic acid, a related compound, has been studied to understand the stability and reactivity of the carboxyl group attached to the pyrrole ring. The reaction is found to be first-order with respect to the substrate at a constant pH. cdnsciencepub.comcdnsciencepub.com The rate of decarboxylation increases as the pH decreases, indicating that the reaction is acid-catalyzed. cdnsciencepub.comcdnsciencepub.com
The proposed mechanism for the decarboxylation of pyrrole-2-carboxylic acid involves the protonation of the pyrrole ring at the 2-position. cdnsciencepub.comnih.gov This protonation facilitates the cleavage of the C-C bond, leading to the formation of pyrrole and carbon dioxide. nih.govworldscientific.com At low acidities, the rate-determining step is the ring-protonation of the carboxylate anion. cdnsciencepub.com However, at higher acidities, the rate of protonation surpasses the rate of decarboxylation. cdnsciencepub.com Theoretical calculations suggest that the presence of water molecules plays a crucial role in lowering the energy barrier for the C-C bond rupture. researchgate.net
Table 2: Kinetic Data for the Decarboxylation of Pyrrole-2-carboxylic Acid
| Condition | Observation |
| Fixed pH | First-order reaction with respect to the substrate cdnsciencepub.comcdnsciencepub.com |
| Decreasing pH (3 to 1) | Slight increase in the rate constant cdnsciencepub.comcdnsciencepub.com |
| Decreasing pH (1 to 10 M HCl) | Rapid increase in the rate constant cdnsciencepub.comcdnsciencepub.com |
| 4 M HClO₄ | 2.8% ¹³C-carboxyl kinetic isotope effect cdnsciencepub.com |
| pH ~ 3 | Negligible ¹³C-carboxyl kinetic isotope effect cdnsciencepub.com |
Functionalization and Modification of the Pyrrole Nucleus
The pyrrole ring in this compound is an electron-rich aromatic system, making it susceptible to various functionalization reactions.
Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring
Pyrrole undergoes electrophilic aromatic substitution reactions more readily than benzene, typically at the 2-position due to the resonance stabilization of the intermediate carbocation. pearson.com The nitrogen atom's lone pair of electrons increases the electron density of the ring, activating it towards electrophiles. pearson.com Common electrophilic aromatic substitution reactions include nitration, halogenation, and acylation. numberanalytics.com
The mechanism involves the attack of an electrophile by the π-electrons of the pyrrole ring, forming a resonance-stabilized carbocation known as a σ-complex or arenium ion. masterorganicchemistry.comlibretexts.org Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com For pyrrole itself, nitration can be achieved using nitric acid in acetic anhydride (B1165640) to yield 2-nitropyrrole. numberanalytics.com
Radical Chemistry and the Generation of Reactive Intermediates from Pyrrole-Propanoic Acid Derivatives
While electrophilic substitution is a major pathway for pyrrole functionalization, radical chemistry offers alternative routes for modification. The generation of reactive radical intermediates from pyrrole-propanoic acid derivatives can lead to novel transformations. For instance, the synthesis of pyrrolidones has been achieved through the radical cyclization of carboxamides onto an alkene. researchgate.net
Furthermore, the synthesis of new pyrrole derivatives has been accomplished through 1,3-dipolar cycloaddition reactions of benzimidazolium N-ylide intermediates with various dipolarophiles. nih.gov These reactions proceed through the generation of ylide intermediates, which can be considered reactive species. nih.gov
Preparation of Conjugates and Advanced Precursors from this compound
The molecular architecture of this compound, featuring a reactive carboxylic acid group, a nucleophilic pyrrole ring, and a stable gem-dimethyl bridge, offers a versatile platform for chemical modification. These features allow for its strategic derivatization into a variety of conjugates and its use as a foundational precursor for more complex molecular scaffolds. The primary sites for reaction are the carboxyl group, which can undergo esterification or amidation, and the pyrrole ring, which is amenable to reactions such as N-alkylation or electrophilic substitution.
Conjugation strategies typically focus on modifying the carboxyl group to link the molecule to other chemical entities, thereby altering its physicochemical properties. In drug development, such modifications can create prodrugs or targeted delivery systems. Phase II conjugation reactions, which involve the attachment of small, polar endogenous molecules, serve as a biochemical blueprint for these strategies, aiming to enhance water solubility. uomus.edu.iq The most common conjugation reactions for a carboxylic acid moiety include the formation of glucuronides, sulfates, or conjugates with amino acids like glycine (B1666218) and glutamine. uomus.edu.iq
Beyond simple conjugation, this compound serves as a valuable precursor for advanced, multi-functionalized molecules. The carboxylic acid can be converted into other functional groups (e.g., alcohols, amides, or esters), while the pyrrole ring can be incorporated into larger, fused heterocyclic systems. nih.govresearchgate.net For instance, pyrrole-carboxylic acids are known precursors in the synthesis of complex alkaloids and other biologically active compounds. nih.gov The derivatization of the propanoic acid side chain, in conjunction with modifications to the pyrrole ring, allows for the systematic construction of novel chemical entities with tailored properties.
The following table outlines key derivatization strategies for this compound, highlighting the reaction type and the resulting functional group transformation.
| Target Site | Reaction Type | Reagents/Conditions | Resulting Product Class |
| Carboxylic Acid | Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst | Methyl/Ethyl Ester |
| Carboxylic Acid | Amide Coupling | Amine, Coupling Agent (e.g., DCC, EDC) | Amide Conjugate |
| Carboxylic Acid | Reduction | Reducing Agent (e.g., LiAlH₄) | Primary Alcohol |
| Pyrrole Nitrogen | N-Alkylation | Alkyl Halide, Base | N-Substituted Pyrrole |
| Pyrrole Ring (C-position) | Electrophilic Substitution | Vilsmeier-Haack (POCl₃/DMF) | Formyl-pyrrole derivative |
These transformations are foundational for creating a diverse library of compounds from the parent acid. For example, the synthesis of ester derivatives, such as methyl or ethyl esters, is a common initial step to protect the carboxylic acid or to modify the compound's lipophilicity. google.comgoogle.com This approach is frequently used in the preparation of more complex pharmaceutical ingredients. google.comgoogle.com
Furthermore, the pyrrole scaffold itself is considered a "privileged structure" in medicinal chemistry, known for its presence in numerous anti-inflammatory agents. mdpi.com The ability to functionalize both the pyrrole ring and the propanoic acid side chain makes this compound a valuable starting material for developing novel therapeutic agents. The synthesis of N-substituted pyrrole derivatives, for instance, has been explored to generate compounds with significant biological activity. mdpi.com
The table below details specific examples of conjugates and precursors that can be synthesized from this compound, based on established chemical principles.
| Starting Material | Reagent(s) | Product Name | Product Type |
| This compound | Methanol, H₂SO₄ | Methyl 2-methyl-2-(2-pyrrolyl)propanoate | Advanced Precursor (Ester) |
| This compound | Glycine methyl ester, EDC | Methyl (2-((2-methyl-2-(2-pyrrolyl)propanoyl)amino)acetate) | Conjugate (Amino Acid) |
| This compound | LiAlH₄, then H₂O | 2-Methyl-1-(2-pyrrolyl)propan-2-ol | Advanced Precursor (Alcohol) |
| Methyl 2-methyl-2-(2-pyrrolyl)propanoate | Methyl Iodide, NaH | Methyl 2-methyl-2-(1-methyl-2-pyrrolyl)propanoate | Advanced Precursor (N-alkylated) |
Advanced Spectroscopic and Structural Elucidation of 2 Methyl 2 2 Pyrrolyl Propanoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Assignments
NMR spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of organic molecules. A combination of one- and two-dimensional techniques would provide a complete picture of the atomic framework of 2-Methyl-2-(2-pyrrolyl)propanoic acid.
¹H and ¹³C NMR Spectroscopy: The proton (¹H) and carbon-13 (¹³C) NMR spectra provide the initial and most crucial information regarding the chemical environment of each atom. Based on data from analogous compounds like pyrrole-2-carboxylic acid and 2-methylpropanoic acid, a predicted spectrum for this compound can be detailed. chemicalbook.comnih.govdocbrown.info
The ¹H NMR spectrum is expected to show five distinct signals. The three protons on the pyrrole (B145914) ring (H-3, H-4, H-5) would appear as multiplets in the aromatic region, with chemical shifts influenced by the electron-donating nitrogen and the electron-withdrawing propanoic acid group. The N-H proton of the pyrrole ring would likely appear as a broad singlet at a downfield shift. The six protons of the two equivalent methyl groups on the propanoic acid moiety would yield a sharp singlet, and the acidic proton of the carboxyl group would be observed as a very broad singlet at a significant downfield position (10-12 ppm), which would disappear upon D₂O exchange. docbrown.infolibretexts.org
The ¹³C NMR spectrum, including information from DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would reveal eight unique carbon signals. The carbonyl carbon of the acid would be the most deshielded. The quaternary carbon (C-2') of the propanoic acid group and the C-2 carbon of the pyrrole ring (to which the side chain is attached) would also be significantly downfield. The three CH carbons of the pyrrole ring would appear in the 100-130 ppm range, while the two equivalent methyl carbons would be observed at a high field position. chemicalbook.comnih.gov
Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-5 (Pyrrole) | ~6.9-7.0 | dd |
| H-3 (Pyrrole) | ~6.7-6.8 | dd |
| H-4 (Pyrrole) | ~6.1-6.2 | t |
| -CH₃ (x2) | ~1.5 | s |
| N-H (Pyrrole) | >8.0 | br s |
| -COOH | ~10-12 | br s |
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT Signal |
|---|---|---|
| -COOH | ~180 | - |
| C-2 (Pyrrole) | ~130-135 | - |
| C-5 (Pyrrole) | ~120-125 | CH |
| C-3 (Pyrrole) | ~110-115 | CH |
| C-4 (Pyrrole) | ~108-112 | CH |
| C-2' (Propanoic) | ~40-45 | - |
| -CH₃ (x2) | ~25 | CH₃ |
Two-Dimensional NMR Techniques:
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would confirm the connectivity of the pyrrole ring protons. Cross-peaks would be expected between H-3 and H-4, and between H-4 and H-5, establishing their adjacent relationship. libretexts.org
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signals for H-3, H-4, and H-5 to their corresponding carbon signals (C-3, C-4, C-5) and the methyl proton singlet to the methyl carbon signal. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the different fragments of the molecule. Key expected correlations would include:
The methyl protons (-CH₃) to the quaternary carbon (C-2') and the carbonyl carbon (-COOH).
The methyl protons (-CH₃) to the C-2 carbon of the pyrrole ring, unambiguously confirming the connection point of the side chain.
The H-3 proton of the pyrrole ring to the C-2 and C-4 carbons. nih.gov
Carboxylic acids are well-known to form stable hydrogen-bonded cyclic dimers, especially in aprotic solvents and in the solid state. aip.orgnih.gov This dimerization significantly influences the NMR spectrum. The proton involved in the hydrogen bond of the carboxylic acid dimer is highly deshielded, resulting in its characteristic downfield chemical shift (δ > 10 ppm). libretexts.org
Within this dimer, a dynamic equilibrium exists due to a concerted double proton exchange between the two tautomeric forms. Solid-state NMR studies on similar carboxylic acid dimers have provided direct evidence for this dynamic exchange. aip.orgaip.org While the two tautomers of this compound would be degenerate and indistinguishable in an isolated dimer, crystal packing effects could potentially make them energetically non-equivalent. Variable-temperature NMR experiments could be employed to study the kinetics of this exchange, with coalescence of signals at higher temperatures indicating a rapid interconversion. aip.org
Vibrational Spectroscopy (IR, Raman) for Molecular Dynamics and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about functional groups and intermolecular forces, such as hydrogen bonding. acs.org
For this compound, the most prominent feature in the IR spectrum would be related to the carboxylic acid dimer. This includes:
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the strong hydrogen bonding in the dimer.
A strong, sharp C=O stretching absorption around 1700 cm⁻¹. researchgate.net
The pyrrole ring would also present several characteristic bands:
An N-H stretching vibration around 3400 cm⁻¹.
Aromatic C-H stretching vibrations above 3100 cm⁻¹.
C=C and C-N ring stretching modes in the 1400-1600 cm⁻¹ region. acs.orgresearchgate.net
Predicted IR and Raman Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| N-H Stretch | ~3400 | Medium |
| Aromatic C-H Stretch | >3100 | Medium-Weak |
| O-H Stretch (Dimer) | 2500-3300 | Broad, Strong |
| C=O Stretch (Dimer) | ~1700 | Strong |
| C=C Ring Stretch | 1500-1600 | Medium |
| C-N Ring Stretch | 1400-1450 | Medium |
| C-H Bend | 1300-1400 | Medium |
X-ray Crystallography for Solid-State Structure Determination and Supramolecular Organization
Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not reported, the structure of the parent compound, pyrrole-2-carboxylic acid (PCA), offers a robust model for its likely supramolecular organization. researchgate.netnih.gov
Crystallographic studies of PCA show that it forms centrosymmetric dimers in the solid state. nih.gov This dimerization occurs through a pair of strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. This interaction creates a characteristic eight-membered ring pattern known as the R²₂(8) graph-set motif, which is a highly stable and common supramolecular synthon for carboxylic acids. iucr.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, allowing for the calculation of its elemental formula. For this compound (C₈H₁₁NO₂), the calculated monoisotopic mass is 153.0790 Da.
The fragmentation pattern observed in the mass spectrum provides structural information based on the stability of the resulting ions. The fragmentation pathways are heavily influenced by the substituents on the pyrrole ring. nih.gov For this compound, several key fragmentation processes can be predicted:
Alpha-Cleavage: The most common fragmentation for carboxylic acid derivatives is the cleavage of the bond alpha to the carbonyl group. For this molecule, this would involve cleavage of the C(2)-C(2') bond, leading to the loss of the propanoic acid moiety and formation of a pyrrole cation, or formation of an acylium ion. libretexts.org
Decarboxylation: Loss of the carboxyl group as CO₂ (44 Da) is a common pathway for carboxylic acids.
Loss of Water: The molecular ion may lose a molecule of water (18 Da). nih.gov
Predicted Key Fragments in Mass Spectrometry
| Predicted Fragment | Formula | Predicted m/z | Fragmentation Pathway |
|---|---|---|---|
| [M]⁺• | [C₈H₁₁NO₂]⁺• | 153.0790 | Molecular Ion |
| [M - COOH]⁺ | [C₇H₁₀N]⁺ | 108.0813 | Loss of carboxyl radical |
| [M - C₄H₇O₂]⁺ | [C₄H₄N]⁺ | 66.0344 | Alpha-cleavage, loss of side chain |
| [M - H₂O]⁺• | [C₈H₉NO]⁺• | 135.0684 | Loss of water |
This comprehensive, multi-faceted analytical approach, combining various forms of spectroscopy and crystallography, allows for the complete and confident structural elucidation of this compound.
Theoretical and Computational Chemistry of 2 Methyl 2 2 Pyrrolyl Propanoic Acid
Quantum Mechanical Studies (DFT, Ab Initio) on Electronic Structure and Energetics
Quantum mechanical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in characterizing the electronic structure and energetics of 2-Methyl-2-(2-pyrrolyl)propanoic acid. These computational approaches provide a molecular-level understanding of the compound's behavior.
The conformational landscape of this compound is primarily dictated by the rotation around the single bond connecting the pyrrole (B145914) ring and the propanoic acid moiety. Theoretical calculations on related 2-acylpyrroles have shown that two stable planar conformers, syn and anti, are generally predicted. longdom.org The syn-conformation is where the carbonyl group of the carboxylic acid is oriented towards the nitrogen atom of the pyrrole ring, while in the anti-conformation, it is oriented away.
Table 1: Predicted Conformational Data for a Generic 2-Acylpyrrole
| Conformer | Dihedral Angle (N-C-C=O) | Relative Energy (kcal/mol) | Stability |
| syn | ~0° | 0.00 | More Stable |
| anti | ~180° | > 1.00 | Less Stable |
Note: This table is illustrative and based on general findings for 2-acylpyrroles. Specific values for this compound would require dedicated computational studies.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
For pyrrole derivatives, the HOMO is typically a π-orbital delocalized over the pyrrole ring, while the LUMO is a π*-orbital. The presence of substituents can significantly alter the energies of these orbitals. In this compound, the carboxylic acid group acts as an electron-withdrawing group, which is expected to lower the energy of both the HOMO and LUMO. Computational studies on various pyrrole derivatives have shown that the HOMO-LUMO gap can be tuned by altering the substituents. researchgate.net
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical potential, hardness, and electrophilicity index. These descriptors provide quantitative measures of the molecule's reactivity.
Table 2: Conceptual Reactivity Descriptors
| Descriptor | Formula | Significance |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Escaping tendency of electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | μ2 / 2η | Propensity to accept electrons. |
Note: The values for these descriptors for this compound would be derived from its calculated HOMO and LUMO energies.
DFT and ab initio calculations can be employed to predict various thermodynamic properties of this compound. The enthalpy of formation (ΔfH°), which is the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states, can be calculated with good accuracy.
Bond Dissociation Energy (BDE) is another critical parameter that can be computationally determined. It represents the energy required to break a specific bond homolytically. For this compound, the BDEs of interest would include the C-C bond between the pyrrole ring and the propanoic acid moiety, and the O-H bond of the carboxylic acid. Systematic DFT calculations have been performed on pyrrole derivatives to determine N-H BDEs, and similar approaches can be applied to other bonds within the molecule. acs.org The B3LYP/6-31G(d) level of theory has been shown to be effective for calculating C-H and N-H BDEs in aromatic molecules. acs.org
Mechanistic Pathway Elucidation through Computational Modeling (e.g., Decarboxylation Mechanisms)
Computational modeling is a powerful tool for elucidating reaction mechanisms. For this compound, a key reaction pathway of interest is its decarboxylation. DFT studies on the decarboxylation of the parent compound, pyrrole-2-carboxylic acid, have revealed that the mechanism can be influenced by the presence of water and acid catalysts. researchgate.net
The proposed mechanism for the acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid involves the protonation of the carboxyl group, followed by the cleavage of the C-C bond. researchgate.networldscientific.com The presence of explicit water molecules in the computational model has been shown to be crucial for accurately predicting the activation energies. worldscientific.com For this compound, the presence of the two methyl groups on the alpha-carbon is expected to stabilize a potential carbocation intermediate, which could influence the rate and mechanism of decarboxylation. Computational modeling can be used to explore different potential pathways, locate transition states, and calculate activation barriers, thereby providing a detailed understanding of the reaction mechanism.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Design Approaches for Pyrrole Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery and molecular design. For pyrrole derivatives, which exhibit a broad range of biological activities including anticancer, antimicrobial, and antiviral properties, QSAR studies are particularly valuable. nih.govresearchgate.netnih.gov
QSAR models are developed by correlating various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) with the observed biological activity of a series of compounds. These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. For instance, QSAR studies have been employed to design novel pyrrole derivatives as dual COX-1 and COX-2 inhibitors. nih.gov
Molecular design approaches for pyrrole derivatives often involve the synthesis of hybrid molecules that combine the pyrrole scaffold with other pharmacologically active moieties. nih.gov Computational tools such as molecular docking can be used to predict the binding mode of these designed compounds with their biological targets, further refining the design process. The insights gained from QSAR and molecular modeling studies can significantly accelerate the discovery and development of new therapeutic agents based on the pyrrole framework.
Applications of 2 Methyl 2 2 Pyrrolyl Propanoic Acid in Contemporary Organic Synthesis and Catalysis
Role as a Chiral Building Block in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its absolute stereochemistry. 2-Arylpropionic acids, a class of compounds structurally analogous to 2-methyl-2-(2-pyrrolyl)propanoic acid, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs), and their therapeutic efficacy predominantly resides in one enantiomer. tandfonline.comtandfonline.com This has spurred the development of numerous methods for their asymmetric synthesis and chiral resolution. nih.govmdpi.comnih.gov
Given its structural similarity to profens, this compound can be considered a valuable chiral building block. The carboxylic acid moiety provides a handle for diastereoselective transformations. One common strategy involves the use of chiral auxiliaries. These are chiral molecules that can be temporarily attached to the propanoic acid group, directing subsequent chemical modifications to occur in a stereoselective manner. After the desired stereocenter is set, the auxiliary can be removed, yielding the enantiomerically enriched product.
Another approach is the kinetic resolution of the racemic acid. mdpi.com This can be achieved through enantioselective esterification using a chiral acyl-transfer catalyst. mdpi.com In this process, one enantiomer of the racemic acid reacts faster with an achiral alcohol in the presence of a chiral catalyst, allowing for the separation of the unreacted, enantiomerically enriched acid from the newly formed ester.
While direct examples of the asymmetric synthesis or resolution of this compound are not extensively documented in the literature, the well-established methodologies for analogous 2-arylpropionic acids provide a clear roadmap for its potential use as a chiral building block.
Table 1: Strategies for Asymmetric Synthesis of 2-Arylpropionic Acids Applicable to this compound
| Strategy | Description | Key Reagents/Methods |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the carboxylic acid, directing stereoselective alkylation or other transformations. | Evans' oxazolidinones, pseudoephedrine amides. tandfonline.comtandfonline.com |
| Kinetic Resolution | One enantiomer of the racemic acid is selectively reacted, allowing for the separation of the enantiomers. | Enantioselective esterification with chiral catalysts, enzymatic resolution. mdpi.comelsevierpure.com |
| Asymmetric Catalysis | A chiral catalyst is used to directly synthesize the desired enantiomer from an achiral precursor. | Asymmetric hydrovinylation of vinyl arenes followed by oxidation. nih.gov |
Precursor for the Synthesis of Complex Heterocyclic Systems and Natural Product Analogues
The pyrrole (B145914) nucleus is a key structural component in a wide range of natural products with significant biological activities. rsc.orgpsu.edu Many of these complex molecules are built upon a polysubstituted pyrrole core. Pyrrole-2-carboxylic acid and its derivatives are common starting materials or key intermediates in the total synthesis of such natural products. chim.itsemanticscholar.orgnih.gov
One prominent family of marine alkaloids, the lamellarins, features a 3,4-diarylpyrrole-2-carboxylic acid moiety as their central scaffold. chim.itmdpi.commdpi.com The synthesis of lamellarins and their analogues often involves the construction of a substituted pyrrole ring, which is then further elaborated to form the final pentacyclic structure. mdpi.comrsc.orgresearchgate.net Given this precedent, this compound could serve as a valuable precursor for the synthesis of novel lamellarin analogues where the typical carboxylic acid is replaced by a more sterically hindered propanoic acid group, potentially modulating the biological activity of the resulting compounds. ktu.edu
The versatility of the carboxylic acid group in this compound allows for a variety of chemical transformations, making it a potentially useful starting material for the construction of a diverse range of complex heterocyclic systems.
Utilization in the Design and Synthesis of Functional Organic Materials
Conductive polymers are a class of organic materials that possess the electronic properties of semiconductors or metals while retaining the processing advantages and mechanical properties of polymers. nih.govmdpi.com Polypyrrole is one of the most studied conductive polymers due to its high conductivity, good environmental stability, and biocompatibility. nih.govmdpi.comnih.gov However, pristine polypyrrole is often insoluble and difficult to process, which limits its applications. mdpi.com
A common strategy to overcome these limitations is to introduce functional groups onto the pyrrole monomer. mdpi.comnih.gov Carboxylic acid-functionalized pyrroles are particularly attractive monomers for the synthesis of functional conductive polymers. nih.gov The carboxylic acid group can improve the solubility and processability of the resulting polymer and also provides a site for further chemical modification, such as the attachment of biomolecules. nih.gov
For instance, poly(1-(2-carboxyethyl)pyrrole), a polymer derived from an N-substituted pyrrole carboxylic acid, has been shown to be a bioactive platform for cell adhesion. nih.gov While this compound is a C-substituted pyrrole, the presence of the carboxylic acid group suggests its potential as a monomer for the synthesis of novel functional polypyrroles. The polymerization of this monomer, either through chemical or electrochemical methods, could lead to materials with tailored properties. The propanoic acid side chain may influence the morphology, conductivity, and mechanical properties of the resulting polymer. Furthermore, the carboxylic acid groups within the polymer matrix could be used to chelate metal ions, form hydrogen bonds, or be covalently modified to create materials for applications in sensors, drug delivery, and tissue engineering.
Table 2: Potential Applications of Polymers Derived from this compound
| Application Area | Rationale |
| Biosensors | The carboxylic acid groups can be used for the covalent immobilization of enzymes or antibodies. researchgate.net |
| Drug Delivery | The polymer matrix can be designed to release therapeutic agents in a controlled manner. |
| Tissue Engineering | The polymer can be functionalized with cell-adhesive peptides to promote tissue regeneration. nih.gov |
| Conductive Coatings | The polymer could be used to create antistatic or corrosion-resistant coatings. |
Ligand Design for Metal-Catalyzed Reactions
The development of new ligands is crucial for advancing the field of metal-catalyzed reactions, enabling higher efficiency, selectivity, and broader substrate scope. Pyrrole-based ligands have emerged as a versatile class of ligands in coordination chemistry and catalysis. mjcce.org.mkrichmond.edu The pyrrole nitrogen, along with other donor atoms introduced through substituents, can coordinate to a variety of transition metals.
Pyrrole-2-carboxylic acid has been demonstrated to be an effective ligand for copper-catalyzed cross-coupling reactions. nih.gov In these systems, the pyrrole nitrogen and the carboxylate oxygen can act as a bidentate N,O-chelating ligand, stabilizing the metal center and promoting the catalytic cycle. Similarly, this compound has the potential to act as a bidentate ligand. The coordination of both the pyrrole nitrogen and the carboxylate group to a metal center would form a stable six-membered chelate ring.
Palladium and platinum complexes with pyrrole-based Schiff base ligands have been synthesized and characterized, with some showing promising anticancer activity. nih.govacs.orgresearchgate.net This highlights the ability of the pyrrole moiety to form stable complexes with late transition metals. The synthesis of ligands derived from this compound, for example, through the formation of amides or esters with other coordinating groups, could lead to a new class of multidentate ligands. These ligands could find applications in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis.
The steric bulk provided by the methyl group on the propanoic acid chain could also influence the coordination geometry and the catalytic activity of the resulting metal complexes, potentially leading to enhanced selectivity in certain reactions.
Biochemical and Biomolecular Research Involving 2 Methyl 2 2 Pyrrolyl Propanoic Acid Analogues Non Clinical Focus
Investigations of Molecular Interactions with Biomolecules (e.g., Enzymes, Transporters) in Vitro Systems
While direct in vitro studies on the molecular interactions of 2-Methyl-2-(2-pyrrolyl)propanoic Acid with specific biomolecules are not extensively documented in publicly available literature, research on its analogues provides significant insights into the potential biochemical behavior of this class of compounds. The pyrrole (B145914) ring, a core component of this molecule, is a prevalent scaffold in medicinal chemistry, known to interact with a variety of biological targets, including enzymes and receptors. mdpi.com
The lipophilicity, which can be influenced by substituents on the pyrrole ring, is a critical factor in how these molecules interact with the lipid bilayers of cell membranes and the hydrophobic pockets of enzymes and transporters. The chlorinated aromatic moiety on the analogue, for instance, is thought to enhance lipophilicity and membrane permeability. mdpi.com
Studies on other pyrrole derivatives have also highlighted their ability to interact with and inhibit various enzymes. For example, different series of pyrrole-based compounds have been identified as inhibitors of cGMP-dependent protein kinase (PKG) from Plasmodium falciparum (PfPKG), metallo-β-lactamases, and COX-1/COX-2 enzymes. malariaworld.orgnih.govnih.gov These interactions are typically studied using in vitro enzyme activity assays, where the ability of the compound to reduce the catalytic activity of the target enzyme is measured.
Table 1: Investigated Molecular Interactions of Pyrrole-Propanoic Acid Analogues with Biomolecules
| Compound/Analogue Class | Biomolecule Target | Type of Interaction Studied | Key Findings |
|---|---|---|---|
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Cyclooxygenase (COX) enzymes (potential) | Anti-inflammatory and immunomodulatory assays | The propionic acid moiety suggests potential for COX inhibition. mdpi.com |
| Trisubstituted pyrroles | Plasmodium falciparum cGMP-dependent protein kinase (PfPKG) | In vitro enzyme inhibition assays | Identified as potent inhibitors of PfPKG. malariaworld.orgacs.org |
| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives | Metallo-β-lactamases (IMP-1, CphA, AIM-1) | In vitro enzyme inhibition assays | N-benzoyl derivative showed potent inhibition against multiple MBL subclasses. nih.gov |
Role as a Mechanistic Probe in Biochemical Pathways and Synthetic Biology
The utility of this compound or its close analogues as mechanistic probes in dissecting biochemical pathways or in synthetic biology applications is an emerging area of interest. The inherent reactivity and electronic properties of the pyrrole ring can be exploited to design molecules that interact with specific components of a biological system, thereby helping to elucidate the mechanism of a particular pathway.
In the broader context of tetrapyrrole biosynthesis, which involves pyrrole-containing macrocycles like heme and chlorophyll, various enzymes are responsible for modifying the side chains of the pyrrole rings. oup.com While not a direct use of this compound as a probe, the study of these enzymatic transformations provides a basis for understanding how pyrrole-containing small molecules might be recognized and processed within biological systems. The propionate (B1217596) side chain, in particular, is a key substrate for several enzymes in these pathways. oup.com
In synthetic biology, pyrrole-containing compounds can be used as building blocks for the construction of novel bioactive molecules. The enzymatic machinery from various organisms can be harnessed to perform specific chemical transformations on pyrrole substrates, leading to the production of valuable compounds. For instance, the coupling of a UbiD-type decarboxylase with a carboxylic acid reductase has been shown to produce pyrrole-2-carbaldehyde from pyrrole, demonstrating the potential for enzymatic modification of the pyrrole core.
Studies on In Vitro Enzymatic Transformations of Pyrrole-Carboxylic Acids
The enzymatic transformation of pyrrole-carboxylic acids is a key area of research, particularly in the context of biocatalysis and the biosynthesis of natural products. Carboxylic acid reductases (CARs) are a class of enzymes capable of reducing carboxylic acids to their corresponding aldehydes. Studies have shown that CARs from various microorganisms, such as Segniliparus rotundus (CARse) and Tsukamurella paurometabola (CARtp), can act on pyrrole-2-carboxylic acid. mdpi.com
In one study, both CARse and CARtp demonstrated activity with pyrrole-2-carboxylic acid, furan-2-carboxylic acid, and thiophene-2-carboxylic acid as substrates. mdpi.com These in vitro reactions are typically conducted in a buffered solution containing the purified enzyme, the carboxylic acid substrate, and necessary cofactors such as ATP and NADPH. mdpi.com The products of these enzymatic reactions are then analyzed using techniques like High-Performance Liquid Chromatography (HPLC). mdpi.com
Another example of enzymatic transformation involves the decarboxylation of pyrrole-2-carboxylic acid to pyrrole, a reaction catalyzed by a mutant of the enzyme PA0254 from Pseudomonas aeruginosa. mdpi.com This highlights the potential for enzymatic modification of the carboxylic acid group attached to the pyrrole ring.
Table 2: Examples of In Vitro Enzymatic Transformations of Pyrrole-Carboxylic Acids
| Enzyme | Substrate | Product | Source Organism of Enzyme |
|---|---|---|---|
| Carboxylic Acid Reductase (CARse) | Pyrrole-2-carboxylic acid | Pyrrole-2-carbaldehyde | Segniliparus rotundus mdpi.com |
| Carboxylic Acid Reductase (CARtp) | Pyrrole-2-carboxylic acid | Pyrrole-2-carbaldehyde | Tsukamurella paurometabola mdpi.com |
Structure-Mechanism Relationships in Biological Systems (e.g., Enzyme Inhibition Mechanisms)
Understanding the structure-mechanism relationships of how pyrrole-containing compounds inhibit enzymes is crucial for the rational design of more potent and selective therapeutic agents. For pyrrole-based inhibitors, the substituents on the pyrrole ring play a critical role in determining their inhibitory potency and selectivity.
In the case of PfPKG inhibitors, a structure-activity relationship (SAR) study of a trisubstituted pyrrole series revealed key pharmacophores that could be modified to enhance inhibitory activity. malariaworld.orgacs.orgresearchgate.net Computational modeling and co-crystallography of an inhibitor bound to the enzyme provided insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for binding to the active site. malariaworld.orgacs.org
For metallo-β-lactamase (MBL) inhibitors based on a 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile scaffold, SAR studies demonstrated the importance of the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain for inhibitory potency against different MBL subclasses. nih.gov The addition of an N-benzoyl group to this scaffold retained potent activity against multiple MBLs, suggesting it could be a promising starting point for developing broad-spectrum inhibitors. nih.gov
Similarly, for pyrrole carboxylic acid derivatives targeting COX-1 and COX-2, small chemical modifications to the pyrrole structure significantly impacted their inhibitory activities. nih.gov For instance, compounds featuring an acetic acid group at position 1 of the pyrrole ring showed the highest activity against both COX isoforms. nih.gov The bulkiness of substituents at other positions could shift the selectivity towards one isoform over the other. nih.gov
Table 3: Structure-Mechanism Insights for Pyrrole-Based Enzyme Inhibitors
| Inhibitor Class | Target Enzyme(s) | Key Structural Features for Activity | Mechanistic Insights |
|---|---|---|---|
| Trisubstituted pyrroles | PfPKG | Specific pharmacophores at defined positions on the pyrrole ring. malariaworld.orgacs.org | Modeling and co-crystallography reveal key interactions in the enzyme's active site. malariaworld.orgacs.org |
| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives | Metallo-β-lactamases | 3-carbonitrile, 4,5-diphenyl, and N-benzyl groups are important for potency. nih.gov | The N-benzoyl derivative shows broad-spectrum inhibition. nih.gov |
Advanced Materials and Supramolecular Assembly Based on 2 Methyl 2 2 Pyrrolyl Propanoic Acid
Integration into Polymer Chemistry, particularly Polypyrroles and Conducting Polymers
The incorporation of 2-Methyl-2-(2-pyrrolyl)propanoic Acid into polymer structures, particularly into the family of conducting polymers like polypyrrole (PPy), offers a strategic approach to functionalize these materials and enhance their processability and performance. The presence of the carboxylic acid group provides a handle for further chemical modification and can influence the polymer's solubility and electrochemical behavior.
The primary method for integrating pyrrole-based monomers into conducting polymers is through electropolymerization. nih.govpsu.edu This technique involves the electrochemical oxidation of the monomer at the surface of an electrode, leading to the formation of a polymer film. psu.edu The general mechanism for the electropolymerization of pyrrole (B145914) involves the formation of radical cations, which then couple to form dimers and subsequently longer polymer chains. nih.gov
While specific research on the electropolymerization of this compound is not extensively documented, the behavior of structurally similar monomers provides valuable insights. For instance, the electrochemical polymerization of pyrrole derivatives bearing carboxylic acid groups has been successfully demonstrated. These studies reveal that the functional group can influence the polymerization potential and the properties of the resulting polymer film. The electrochemical copolymerization of pyrrole with N-substituted pyrrole monomers containing carboxylic acid moieties has also been explored as a method to introduce specific functionalities. mdpi.com
The resulting functionalized polypyrroles often exhibit properties that are a composite of the conductive polypyrrole backbone and the appended functional groups. The presence of the this compound moiety is expected to impart increased solubility in certain solvents and provide sites for covalent attachment of other molecules, such as biomolecules for sensor applications.
Below is a table summarizing the expected effects of integrating this compound into polypyrrole chains based on studies of similar functionalized monomers.
| Property | Expected Influence of this compound Moiety | Rationale |
| Solubility | Increased solubility in polar organic solvents. | The carboxylic acid group enhances polarity and potential for hydrogen bonding with solvent molecules. |
| Conductivity | May be slightly lower than pristine polypyrrole. | The substituent group can introduce steric hindrance, potentially affecting the planarity and conjugation length of the polymer backbone. mdpi.com |
| Electrochemical Behavior | Modified redox properties. | The electron-withdrawing or -donating nature of the substituent can alter the oxidation and reduction potentials of the polymer. |
| Adhesion | Improved adhesion to polar substrates. | The carboxylic acid group can form hydrogen bonds or coordinate with surface hydroxyl or oxide groups. |
| Post-polymerization Modification | Enables covalent functionalization. | The carboxylic acid group serves as a reactive site for esterification or amidation reactions. |
Design of Supramolecular Architectures via Non-Covalent Interactions (e.g., Hydrogen Bonding)
The molecular structure of this compound is conducive to the formation of well-defined supramolecular architectures through non-covalent interactions, with hydrogen bonding playing a pivotal role. The carboxylic acid group is a classic hydrogen bond donor and acceptor, capable of forming strong and directional interactions.
While the crystal structure of this compound itself has not been reported in the available literature, the crystal engineering of analogous compounds provides a predictive framework for its self-assembly behavior. A pertinent example is the crystal structure of 2-Methyl-2-(4-nitrophenoxy)propanoic acid. nih.gov In the solid state, this molecule forms centrosymmetric dimers through robust intermolecular O-H···O hydrogen bonds between the carboxylic acid moieties. nih.gov This dimerization is a common and highly predictable supramolecular synthon for carboxylic acids.
It is highly probable that this compound would also form similar hydrogen-bonded dimers. The pyrrole ring, with its N-H group, can also participate in hydrogen bonding, acting as a donor. This introduces the possibility of forming more extended networks, such as chains or sheets, depending on the interplay between the carboxylic acid dimerization and the pyrrole N-H interactions.
The table below outlines the potential hydrogen bonding interactions and the resulting supramolecular motifs that could be formed by this compound.
| Interacting Groups | Type of Hydrogen Bond | Potential Supramolecular Motif |
| Carboxylic Acid - Carboxylic Acid | O-H···O | Centrosymmetric Dimer |
| Pyrrole N-H - Carboxylic Acid C=O | N-H···O | Chain or Sheet Formation |
| Pyrrole N-H - Pyrrole N-H | N-H···N | Less likely due to weaker basicity of pyrrole nitrogen |
| C-H···O | Weak Hydrogen Bond | Further stabilization of the crystal packing |
The self-assembly of such molecules is a cornerstone of supramolecular chemistry, enabling the bottom-up construction of complex and functional architectures. mdpi.com The predictable nature of hydrogen bonding allows for the rational design of materials with specific topologies and properties. The study of supramolecular assembly in related pyrrole derivatives has demonstrated the formation of diverse structures, from simple dimers to intricate three-dimensional networks, driven by a combination of hydrogen bonding, π-π stacking, and other weak interactions. nih.govchemrxiv.org
Future Research Directions and Unresolved Challenges for 2 Methyl 2 2 Pyrrolyl Propanoic Acid
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of functionalized pyrroles is a mature field, yet there is always a demand for more efficient, environmentally friendly, and scalable methods. nih.gov Current research often focuses on multicomponent reactions and C-H functionalization to build molecular complexity efficiently. nih.govorganic-chemistry.org For 2-Methyl-2-(2-pyrrolyl)propanoic acid, future synthetic research should prioritize sustainability and novelty.
Key Research Objectives:
Enzymatic and Biocatalytic Routes: Exploring enzymatic pathways for the synthesis could offer high selectivity and milder reaction conditions, reducing environmental impact. rsc.org For instance, the use of engineered enzymes could facilitate the direct carboxylation of a pyrrole (B145914) precursor or the asymmetric synthesis of chiral variants. mdpi.com
Flow Chemistry Processes: Continuous flow synthesis can offer improved safety, scalability, and control over reaction parameters compared to traditional batch methods. Developing a flow-based synthesis for this compound would be a significant step towards industrial-scale production.
Photocatalyzed and Electrochemical Methods: These modern synthetic tools provide alternative energy sources for driving chemical reactions, often under mild conditions. nih.gov Research into light- or electricity-driven syntheses could uncover novel pathways to the target molecule and its derivatives, potentially avoiding harsh reagents.
A significant challenge lies in developing methods that allow for precise control over substitution patterns on the pyrrole ring, enabling the synthesis of a diverse library of analogues for further study.
| Methodology | Potential Advantages | Associated Challenges | Key Research Focus |
|---|---|---|---|
| Enzymatic Catalysis | High selectivity, mild conditions, reduced waste | Enzyme stability, substrate scope, cost | Enzyme screening and engineering |
| Flow Chemistry | Scalability, improved safety, precise control | Specialized equipment, reaction optimization | Reactor design and process parameter tuning |
| Photocatalysis | Mild conditions, unique reactivity | Catalyst design, quantum yield efficiency | Development of efficient photocatalysts |
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
The reactivity of this compound is dictated by its two primary functional components: the electron-rich pyrrole ring and the carboxylic acid group. researchgate.net While classical electrophilic substitution on the pyrrole ring is well-documented, many modern transformation pathways remain unexplored for this specific molecule. nih.gov
Future avenues of exploration include:
Late-Stage C-H Functionalization: Directly modifying the C-H bonds of the pyrrole ring in the final stages of a synthesis is a powerful strategy for creating structural diversity. researchgate.net Future work should focus on developing selective methods to functionalize the C3, C4, and C5 positions of the pyrrole nucleus in this compound.
Decarboxylative Coupling Reactions: The carboxylic acid moiety can serve as a handle for various cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. Investigating the potential of this group to be replaced by other functional groups would significantly expand the compound's synthetic utility.
Polymerization Studies: The molecule could potentially serve as a monomer for novel functional polymers. Research into the polymerization of poly(pyrrole-2-carboxylic acid) has demonstrated the potential for creating new materials. rsc.org Investigating both the polymerization through the pyrrole ring and the use of the carboxylic acid for polyester (B1180765) or polyamide formation could lead to materials with unique electronic or biomedical properties.
A primary challenge is achieving regioselectivity in the functionalization of the pyrrole ring, as multiple positions are susceptible to reaction. Overcoming this will require the development of sophisticated catalytic systems or the use of directing groups.
Integration of Advanced Computational Techniques for Predictive Modeling and Materials Design
Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental research. For this compound, computational studies could accelerate discovery and provide insights that are difficult to obtain through experimentation alone. researchgate.net
Key areas for computational investigation:
Quantum Mechanical Studies: Using methods like Density Functional Theory (DFT), researchers can predict the compound's electronic structure, reactivity, and spectroscopic properties. This can help in understanding its stability, preferred conformation, and the most likely sites for chemical attack. researchgate.net
Molecular Docking and Simulation: If the compound is explored for biological applications, molecular docking studies can predict its binding affinity to specific protein targets. nih.gov This is a crucial first step in rational drug design. For example, derivatives of pyrrole have been investigated as potential inhibitors for various enzymes. nih.gov
Materials Property Prediction: For applications in materials science, computational models can predict properties such as conductivity, bandgap, and mechanical strength of polymers derived from this monomer. researchgate.net This allows for the in silico design of new materials with desired characteristics before committing to laboratory synthesis.
The main challenge in this area is the accuracy of the computational models. Validating the theoretical predictions with experimental data is crucial to ensure the reliability of the models and their predictive power.
| Computational Method | Research Question | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | What is the most stable conformation and electronic distribution? | Maps of electrostatic potential and frontier molecular orbitals. |
| Molecular Dynamics (MD) | How does the molecule interact with a biological membrane? | Simulation of translocation and binding events. |
| Quantitative Structure-Activity Relationship (QSAR) | Which structural modifications would enhance biological activity? | A predictive model linking chemical structure to activity. mdpi.com |
Expansion into Novel Applications in Interdisciplinary Scientific Fields
The true potential of this compound will be realized through its application in diverse and interdisciplinary fields. The pyrrole scaffold is a "privileged structure" in medicinal chemistry and a valuable component in materials science. researchgate.netmdpi.com
Potential future applications to be explored:
Medicinal Chemistry: The pyrrole nucleus is present in numerous biologically active compounds with antibacterial, anti-inflammatory, and anticancer properties. mdpi.commdpi.comnih.gov this compound could serve as a lead compound or a building block for the synthesis of new therapeutic agents. Its structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests that this could be a fruitful area of investigation. mdpi.com
Materials Science: Pyrrole-containing polymers are known for their conductive properties. researchgate.net Derivatives of this compound could be used to create functional polymers for applications in organic electronics, sensors, or coatings. The carboxylic acid group provides a convenient point for modification or for influencing solubility and processing.
Agrochemicals: Pyrrole derivatives have also found use as herbicides and fungicides. ontosight.ai Screening this compound and its derivatives for activity against agricultural pests and pathogens could open up new applications in crop protection.
The primary unresolved challenge is the lack of extensive biological and material-science-related data for this specific compound. A systematic evaluation of its properties is the essential first step toward unlocking its potential in these interdisciplinary areas.
Q & A
Basic: What are the recommended safety protocols for handling 2-Methyl-2-(2-pyrrolyl)propanoic Acid in laboratory settings?
Methodological Answer:
- Engineering Controls: Use local exhaust ventilation during synthesis to minimize inhalation exposure, especially given the compound’s structural similarity to sensitizers .
- Personal Protective Equipment (PPE): Wear nitrile gloves and lab coats to prevent dermal contact. Eye wash stations and emergency showers must be accessible .
- Contamination Management: Decontaminate work surfaces daily. Contaminated clothing should be laundered on-site using specialized protocols to avoid cross-exposure .
- Air Monitoring: Conduct routine airborne concentration checks using gas chromatography (GC) to ensure levels remain below occupational exposure limits (OELs) .
Basic: How can researchers structurally characterize this compound?
Methodological Answer:
- X-ray Crystallography: Resolve the crystal structure using SHELXS97/SHELXL97 software, as demonstrated for analogous methyl esters (e.g., ). Key parameters include symmetry codes and refinement protocols .
- NMR Spectroscopy: Assign peaks using - and -NMR, focusing on the pyrrolyl proton environment (δ 6.5–7.0 ppm) and the quaternary methyl group (δ 1.5–1.8 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (CHNO) with electrospray ionization (ESI) and compare to theoretical m/z values .
Advanced: How can impurities in synthesized this compound be identified and quantified?
Methodological Answer:
- Impurity Profiling: Use reverse-phase HPLC with a C18 column (e.g., 4.6 × 250 mm, 5 µm) and gradient elution (acetonitrile/0.1% formic acid). Reference impurity standards from pharmacopeial guidelines (e.g., EP impurities A–N in ) .
- Detection: UV detection at 254 nm for pyrrole derivatives; validate limits of detection (LOD) ≤ 0.1% .
- Quantitative Analysis: Apply external calibration curves using certified reference materials (CRMs) for impurities like 2-phenylpropenoic acid analogs .
Advanced: What experimental strategies resolve contradictions in synthetic yields of this compound?
Methodological Answer:
- Reaction Optimization: Adjust solvent systems (e.g., acetonitrile for improved solubility) and catalysts (e.g., Deoxo-Fluor for selective ester hydrolysis, as in ) .
- Kinetic Studies: Monitor reaction progress via in situ FTIR to identify intermediates causing yield drops (e.g., ketone byproducts from over-oxidation) .
- Scale-Up Adjustments: Transition from batch to flow chemistry for exothermic steps, ensuring temperature control (±2°C) to suppress side reactions .
Advanced: How can researchers evaluate the pharmacological activity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Test against cyclooxygenase (COX-1/COX-2) using fluorescence polarization, comparing IC values to ibuprofen derivatives (e.g., ’s 2-(4-ethylphenyl)propanoic acid, IC ~10 µM) .
- Cellular Uptake Studies: Use radiolabeled -analogs in HEK293 cells to measure membrane permeability (P) via liquid scintillation counting .
- In Vivo Models: Administer 50 mg/kg doses in murine inflammation models (e.g., carrageenan-induced paw edema) and quantify TNF-α suppression via ELISA .
Advanced: What computational methods predict the environmental persistence of this compound?
Methodological Answer:
- QSAR Modeling: Input SMILES strings into EPI Suite to estimate biodegradation half-lives (e.g., BioHCwin score <0.5 suggests low persistence) .
- Hydrolysis Studies: Simulate aqueous stability at pH 4–9 using Gaussian 09 with B3LYP/6-31G* basis sets. Key focus: ester group lability under alkaline conditions .
- Ecotoxicity Profiling: Cross-reference with ECOTOX database entries for propanoic acid derivatives (e.g., LC for Daphnia magna >100 mg/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
